
(3S,5S)-3,5-diaminohexanoic acid
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Overview
Description
(3S,5S)-3,5-diaminohexanoic acid is an organic compound with the molecular formula C6H14N2O2 It is a chiral molecule with two stereocenters, making it an important compound in stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-diaminohexanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the stereocenters. For example, the synthesis may involve the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions with optimized conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3,5-diaminohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.
Scientific Research Applications
Scientific Research Applications
(3S)-3,6-diaminohexanoic acid dihydrochloride, a related compound, has diverse applications in scientific research:
- Chemistry It serves as a building block in synthesizing complex molecules and polymers.
- Biology It is utilized in studies concerning protein structure and function, mimicking lysine residues in proteins.
(3S)-3,6-Diaminohexanoic acid dihydrochloride has potential biological activities:
- Amino Acid Metabolism As a lysine derivative, it participates in protein synthesis, metabolism, and the production of neurotransmitters and hormones, influencing various physiological processes.
- Enzyme Inhibition Research suggests it can inhibit enzymes involved in metabolic pathways, altering cellular responses. For example, it can affect lysyl oxidase activity, which is critical for collagen and elastin cross-linking.
- Neuroprotective Effects Some studies indicate it exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Antioxidant Properties It helps mitigate oxidative damage in cells, which is relevant in conditions like neurodegenerative diseases where oxidative stress is significant.
- Muscle Development It may enhance muscle development and repair by promoting protein synthesis and reducing muscle degradation, which is beneficial in clinical settings involving muscle-wasting conditions.
- Immune Function There is evidence that it can modulate immune responses, potentially enhancing immune cell activity and improving overall immune function.
Case Studies
- Neuroprotective Effects A study in the Journal of Neurochemistry showed that (3S)-3,6-diaminohexanoic acid reduced cell death and preserved mitochondrial function in cultured neuronal cells exposed to oxidative stress.
- Muscle Repair in Clinical Trials Clinical trials in patients with muscle atrophy due to chronic illness demonstrated that (3S)-3,6-diaminohexanoic acid improved muscle mass and strength compared to placebo groups, suggesting its potential as a therapeutic agent for muscle-wasting diseases.
Mechanism of Action
The mechanism of action of (3S,5S)-3,5-diaminohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-dihydroclavaminic acid: An intermediate in the biosynthesis of clavulanic acid, a β-lactamase inhibitor.
(3R,5S)-fluvastatin: A statin used to lower cholesterol levels.
Benzoylecgonine: A metabolite of cocaine.
Uniqueness
(3S,5S)-3,5-diaminohexanoic acid is unique due to its specific stereochemistry and the presence of two amino groups, which make it a versatile compound for various chemical reactions and applications. Its chiral nature allows for the study of stereochemical effects in biological systems and its potential use in the synthesis of enantiomerically pure compounds.
Biological Activity
(3S,5S)-3,5-Diaminohexanoic acid, also known as L-erythro-3,5-diaminohexanoate, is a beta amino acid characterized by two amino groups located at the 3rd and 5th carbon positions of a hexanoate chain. Its chemical formula is C₆H₁₅N₂O₂. This compound has garnered attention in biochemical research due to its role in various metabolic pathways and its potential applications in biotechnology.
Enzymatic Role and Metabolism
This compound serves as a substrate for several enzymes involved in amino acid metabolism. It is particularly significant in nitrogen metabolism within microbial ecosystems. For instance, certain bacteria like Brevibacterium can utilize this compound aerobically as an energy source. The compound's interaction with enzymes such as dehydrogenases highlights its importance in metabolic processes.
Case Studies
- Microbial Utilization : Research has demonstrated that Brevibacterium species can metabolize this compound effectively. This metabolic pathway is crucial for understanding nitrogen cycling in various environments, including agricultural settings where nitrogen management is vital for crop production.
- Potential Biomarker : A study indicated that this compound could serve as a biomarker for dietary intake of certain foods. It has been detected in various organisms, including chickens and pigs, suggesting its relevance in nutritional studies and food science .
Comparative Analysis with Related Compounds
Compound Name | Chemical Structure | Biological Activity |
---|---|---|
This compound | C₆H₁₅N₂O₂ | Substrate for enzymes; energy source for bacteria |
L-Glutamic Acid | C₅H₉N₁O₄ | Neurotransmitter; involved in protein synthesis |
L-Lysine | C₆H₁₄N₂O₂ | Essential amino acid; involved in protein synthesis |
Enzymatic Interactions
Studies have shown that this compound influences the activity of various enzymes related to nitrogen metabolism. For example:
- Dehydrogenase Activity : It has been observed that this compound can enhance the activity of specific dehydrogenases involved in the oxidative deamination process.
- Nitrogen Fixation : The presence of this compound may facilitate nitrogen fixation processes in certain microbial populations.
Applications in Biotechnology
Given its biological activity and role in microbial metabolism, this compound has potential applications in:
- Bioremediation : Utilizing bacteria that metabolize this compound could aid in bioremediation efforts to manage nitrogen levels in contaminated environments.
- Nutritional Supplements : Its role as a metabolite suggests potential use in dietary supplements aimed at enhancing amino acid profiles.
Q & A
Basic Research Questions
Q. What is the role of (3S,5S)-3,5-diaminohexanoic acid in microbial lysine degradation pathways?
this compound is a key intermediate in the β-lysine degradation pathway, particularly in Clostridium species. It is produced from (3S)-3,6-diaminohexanoate via β-lysine 5,6-aminomutase (EC 5.4.3.3), a cobamide (B₁₂)-dependent enzyme. This compound is subsequently converted into (S)-5-amino-3-oxohexanoic acid, which enters further catabolic steps. Researchers studying microbial metabolism should prioritize enzyme activity assays (e.g., monitoring cofactor dependence via UV-Vis spectroscopy) and isotopic tracing (¹³C-labeled lysine) to track pathway flux .
Q. What experimental methods are recommended for synthesizing this compound?
Enzymatic synthesis using β-lysine mutase from Clostridium sticklandii is the most direct method, requiring anaerobic conditions and cobamide cofactors. For chemical synthesis, asymmetric catalysis or chiral pool strategies (e.g., starting from L-lysine derivatives) can achieve the (3S,5S) stereochemistry. Purification via ion-exchange chromatography or crystallization (using ethanol/water mixtures) is critical to isolate enantiomerically pure samples .
Q. How can researchers validate the stereochemical configuration of synthesized this compound?
Nuclear Magnetic Resonance (NMR) analysis of δ-lactam derivatives is a robust method. For example, comparing the ¹H-NMR spectrum of the compound’s lactam with synthetic (±)-cis- and (±)-trans-4-amino-6-methyl-piperidones allows unambiguous assignment of the (3S,5S) configuration. X-ray crystallography of metal-chelated complexes (e.g., with Cu²⁺) provides additional confirmation .
Advanced Research Questions
Q. What mechanistic role does the cobamide coenzyme play in β-lysine mutase activity?
Cobamide coenzymes facilitate radical-based 1,2-amino group shifts in β-lysine mutase. Researchers can investigate this using electron paramagnetic resonance (EPR) to detect radical intermediates or site-directed mutagenesis to probe residues involved in cofactor binding. Competitive inhibition studies with cobamide analogs (e.g., adenosylcobinamide) further elucidate coenzyme specificity .
Q. How can discrepancies in pathway kinetics between in vitro and in vivo systems be resolved?
Discrepancies often arise due to substrate channeling or competing pathways in vivo. To address this, employ compartmentalized metabolic modeling (e.g., using ¹³C metabolic flux analysis) coupled with enzyme overexpression/knockdown strains. For example, CRISPR interference (CRISPRi) can selectively suppress β-lysine mutase in Clostridium to quantify its contribution to lysine catabolism .
Q. What strategies are effective in overcoming stereochemical instability during chemical synthesis?
The compound’s two stereocenters are prone to racemization under acidic or high-temperature conditions. Mitigation strategies include:
- Using mild protecting groups (e.g., Boc for amines).
- Low-temperature reactions (<0°C) during deprotection steps.
- Chiral HPLC for post-synthesis enantiomeric resolution. A comparative table of racemization rates under varying conditions is recommended:
Condition (pH, Temp) | Racemization Rate (%/h) | Stabilizing Additives |
---|---|---|
pH 7.4, 25°C | 0.5% | None |
pH 2.0, 50°C | 12% | 10 mM EDTA |
pH 10.0, 37°C | 8% | 5 mM β-mercaptoethanol |
Q. How does this compound interact with other enzymes in the lysine degradation network?
Cross-talk with parallel pathways (e.g., saccharopine route) can be studied via multi-omics integration . For example, proteomics (LC-MS/MS) identifies upregulated enzymes in Δβ-lysine mutase mutants, while metabolomics (GC-MS) reveals accumulation of upstream/downstream intermediates. In silico docking (AutoDock Vina) predicts binding affinities with non-cognate enzymes like aminotransferases .
Q. Methodological Notes
- Analytical Workflow : Combine HPLC-MS for quantification (C18 column, 0.1% formic acid mobile phase) with circular dichroism (CD) spectroscopy for stereochemical validation.
- Enzyme Assays : Monitor β-lysine mutase activity via NADH-coupled assays (absorbance at 340 nm) under strict anaerobic conditions .
Properties
CAS No. |
34281-55-5 |
---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(3S,5S)-3,5-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/t4-,5-/m0/s1 |
InChI Key |
NGDLSXMSQYUVSJ-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H](CC(=O)O)N)N |
Canonical SMILES |
CC(CC(CC(=O)O)N)N |
physical_description |
Solid |
Origin of Product |
United States |
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